2-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
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Overview
Description
2-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methylsulfonyl group and a cyclohepta[c]pyridazinone moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The starting material, piperazine, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-(methylsulfonyl)piperazine.
Introduction of the Oxoethyl Group: The 4-(methylsulfonyl)piperazine is then reacted with an appropriate oxoethylating agent, such as ethyl chloroformate, to introduce the 2-oxoethyl group.
Cyclization: The resulting intermediate is subjected to cyclization conditions, typically involving a strong acid or base, to form the cyclohepta[c]pyridazinone ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with these targets are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(methylsulfonyl)piperazin-1-yl)-1,3-thiazol-4-amine
- (S)-2-(4-(methylsulfonyl)piperazin-1-yl)propan-1-ol
Uniqueness
2-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C16H24N4O4S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one |
InChI |
InChI=1S/C16H24N4O4S/c1-25(23,24)19-9-7-18(8-10-19)16(22)12-20-15(21)11-13-5-3-2-4-6-14(13)17-20/h11H,2-10,12H2,1H3 |
InChI Key |
HMGIAEWVGBFMBI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Origin of Product |
United States |
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